3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole is a complex heterocyclic compound that features a unique combination of pyrazole, azetidine, and oxazole rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the bromo substituent: Bromination of the pyrazole ring is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Azetidine ring formation: The azetidine ring is synthesized via cyclization reactions involving suitable amine precursors.
Oxazole ring formation: The oxazole ring can be constructed through cyclodehydration reactions involving α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromo substituent can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of azides, amines, or other substituted derivatives.
Scientific Research Applications
3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring and bromo substituent but lacks the azetidine and oxazole rings.
1,2-oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Azetidine derivatives: Compounds featuring the azetidine ring with various substituents.
Uniqueness
The uniqueness of 3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,2-oxazole lies in its combination of three distinct heterocyclic rings, which imparts a diverse range of chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Properties
Molecular Formula |
C12H15BrN4O |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
3-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H15BrN4O/c1-9-2-12(15-18-9)8-16-4-10(5-16)6-17-7-11(13)3-14-17/h2-3,7,10H,4-6,8H2,1H3 |
InChI Key |
AHUZDUBIXJIKIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.